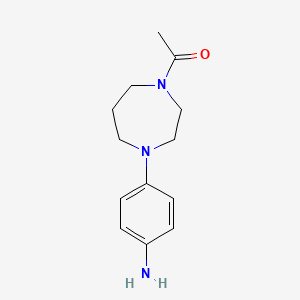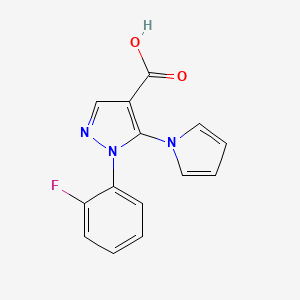![molecular formula C15H13FOS B1386539 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone CAS No. 1030429-30-1](/img/structure/B1386539.png)
1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone
Descripción general
Descripción
1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone is an organic compound that belongs to the class of aromatic ketones It features a fluorine atom and a thioether group attached to a phenyl ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Aplicaciones Científicas De Investigación
1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone depends on its interaction with molecular targets. The presence of the fluorine atom and thioether group can influence its binding affinity and specificity towards certain enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
- 1-{3-Fluoro-4-[(3-methylphenyl)methoxy]phenyl}ethan-1-one
- 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}-2-propanone
Comparison: Compared to similar compounds, 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone is unique due to the specific positioning of the fluorine atom and thioether group. This structural uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
1-[3-fluoro-4-(4-methylphenyl)sulfanylphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FOS/c1-10-3-6-13(7-4-10)18-15-8-5-12(11(2)17)9-14(15)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDBPTHFDSAQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine](/img/structure/B1386457.png)
![{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine](/img/structure/B1386458.png)
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)
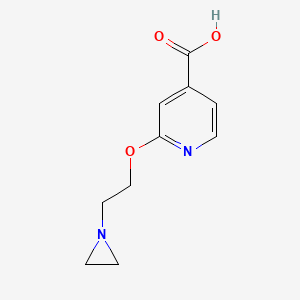
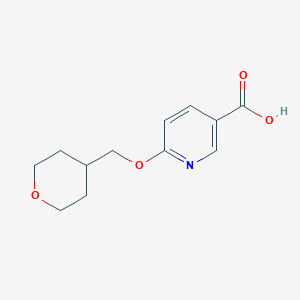

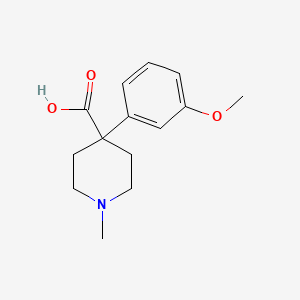
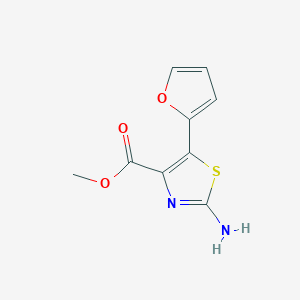
![5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1386469.png)
